molecular formula C18H19ClN2O2S2 B2403095 Methyl 2-({2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate CAS No. 339019-38-4

Methyl 2-({2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate

Cat. No.: B2403095
CAS No.: 339019-38-4
M. Wt: 394.93
InChI Key: QVJKMOIEFZZPKW-UHFFFAOYSA-N
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Description

Methyl 2-({2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate is a complex organic compound characterized by its intricate molecular structure. This compound is primarily used in scientific research and synthetic intermediates. Its unique chemical properties make it a valuable substance in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-({2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate typically involves multiple steps, starting with the reaction of 2-chlorobenzyl chloride with a suitable nucleophile to introduce the sulfanyl group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Reduction of the quinazoline ring or the sulfanyl group.

  • Substitution: Introduction of different functional groups at the sulfanyl or quinazoline positions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a versatile intermediate in organic synthesis.

Biology: Research in biology has explored the potential biological activities of this compound, including its effects on various cellular processes and pathways.

Medicine: In the field of medicine, Methyl 2-({2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate has been investigated for its potential therapeutic properties. Studies have examined its effects on different diseases and conditions.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and other high-value chemicals.

Mechanism of Action

The mechanism by which Methyl 2-({2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

  • 2-[(2-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl acetate

  • Methyl 2-({2-[(2-chlorobenzyl)sulfanyl]-4-quinazolinyl}sulfanyl)acetate

Uniqueness: Methyl 2-({2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate stands out due to its specific structural features and reactivity. These properties make it distinct from other similar compounds, allowing for unique applications and research opportunities.

Properties

IUPAC Name

methyl 2-[[2-[(2-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S2/c1-23-16(22)11-24-17-13-7-3-5-9-15(13)20-18(21-17)25-10-12-6-2-4-8-14(12)19/h2,4,6,8H,3,5,7,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJKMOIEFZZPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC(=NC2=C1CCCC2)SCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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